molecular formula C7H11NO2 B13164507 Tert-butyl ethynylcarbamate

Tert-butyl ethynylcarbamate

Cat. No.: B13164507
M. Wt: 141.17 g/mol
InChI Key: GUYPPHBMERDPFW-UHFFFAOYSA-N
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Description

Tert-butyl ethynylcarbamate is an organic compound with the molecular formula C7H11NO2 It is a derivative of carbamic acid and features a tert-butyl group attached to an ethynylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl ethynylcarbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with an ethynylating agent under controlled conditions. For instance, the reaction of tert-butyl carbamate with ethynyl bromide in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ethynylcarbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethynyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced derivatives such as alcohols.

    Substitution: Substituted carbamates with various functional groups.

Scientific Research Applications

Tert-butyl ethynylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl ethynylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under acidic conditions, revealing the free amine group for further reactions .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A precursor to tert-butyl ethynylcarbamate, used as a protecting group for amines.

    Ethynyl carbamate: Similar structure but lacks the tert-butyl group, leading to different reactivity and applications.

    Tert-butyl N-ethynylcarbamate: Another derivative with similar properties and uses.

Uniqueness

This compound is unique due to the presence of both the tert-butyl and ethynyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in organic synthesis and various research applications.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

tert-butyl N-ethynylcarbamate

InChI

InChI=1S/C7H11NO2/c1-5-8-6(9)10-7(2,3)4/h1H,2-4H3,(H,8,9)

InChI Key

GUYPPHBMERDPFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC#C

Origin of Product

United States

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